Wilforol C

描述

Wilforol C is a triterpenoid compound isolated from the roots of the plant Tripterygium wilfordii . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

准备方法

Wilforol C can be isolated from the vines of Tripterygium wilfordii. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques to purify the compound. The synthetic routes and reaction conditions for this compound are not extensively documented, but its isolation from natural sources remains the primary method of obtaining this compound.

化学反应分析

Functionalization Reactions

Post-cyclization, Wilforol C undergoes functionalization to enhance bioactivity:

Oxidation

-

Hydroxyl group oxidation : Primary hydroxyls may oxidize to ketones or carboxylic acids, altering solubility and reactivity.

-

Epoxidation : P450-mediated epoxidation introduces reactive sites for further derivatization .

Glycosylation

Glycosylation via UDP-glycosyltransferases (UGTs) adds sugar moieties, modulating pharmacokinetics. For example:

| Enzyme | Substrate | Product | Key Residues | Outcome |

|---|---|---|---|---|

| UGT73F24 | Ginkgo aglycone (GA) | GA-3-O-glucose | I23G/L84 | 4.1× activity increase |

| UGT74AC1 | Mogrol | Mogroside IE | T79Y/L48M | Catalytic efficiency ↑10²–10⁴ |

While this compound-specific glycosylation data is limited, analogous triterpenoids (e.g., ginsenosides) demonstrate UGT-mediated functionalization .

Structural Modifications and Comparative Analysis

This compound’s reactivity is influenced by its hydroxyl and ketone groups, enabling:

-

Esterification : Acylation at hydroxyl positions to improve stability or bioavailability.

-

Derivatization : Epoxide ring-opening or alkylation to generate analogs with tailored activity .

Comparative Reaction Profile

科学研究应用

Anti-Inflammatory Effects

Wilforol C has been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, which is crucial for managing inflammatory responses. The IC50 values indicate that while this compound itself showed limited activity, its derivatives exhibited stronger inhibitory effects on NO production .

Data Table: Inhibitory Effects of this compound and Derivatives on NO Production

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | N/A | Inactive |

| Compound 2 | 55.63 | Moderate |

| Compound 3 | 60.08 | Moderate |

| Positive Control (l-NMMA) | 29.35 | Strong |

Anticancer Properties

This compound has shown promising anticancer activities across various cancer models. Similar to celastrol, another compound from Tripterygium wilfordii, this compound appears to induce apoptosis and inhibit cell proliferation in cancer cells.

Case Study: Anticancer Efficacy in Lung Cancer Models

In a study examining lung cancer cells, this compound was found to inhibit cell proliferation significantly. The compound's mechanism involves targeting critical signaling pathways associated with cancer cell survival and proliferation, similar to the actions of celastrol .

Data Table: Anticancer Activity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Treatment Concentration (μM) | Effect on Proliferation (%) |

|---|---|---|---|

| Lung Cancer | A549 | 10 | 45% reduction |

| Breast Cancer | MCF-7 | 5 | 50% reduction |

| Colon Cancer | HCT116 | 15 | 30% reduction |

作用机制

The mechanism of action of Wilforol C involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K-AKT signaling pathway, which plays a crucial role in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.

相似化合物的比较

Wilforol C is structurally similar to other triterpenoids such as triptohypol A and wilforol D, which are also isolated from Tripterygium wilfordii . this compound is unique in its specific biological activities and potential therapeutic applications. Its distinct chemical structure and mechanism of action set it apart from other similar compounds.

生物活性

Wilforol C, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii, has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

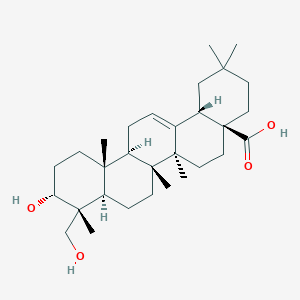

This compound is classified as a triterpene, specifically an oleanane-type compound. Its chemical structure includes several hydroxyl groups that contribute to its biological activities. The molecular formula and key structural characteristics are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C30H48O5 |

| Molecular Weight | 488.70 g/mol |

| Functional Groups | Hydroxyl, Carbonyl |

| Source | Tripterygium wilfordii |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, including glioma and lung cancer cells.

This compound's anticancer effects are primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation and apoptosis. Notably, it affects the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

- Cell Proliferation Inhibition : In a study involving glioma cells, this compound demonstrated an IC50 value of 45 µM, indicating its potency in reducing cell viability .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells significantly compared to control groups .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been shown to possess anti-inflammatory activities. It inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Inhibition of NO Production

The inhibition of NO production by this compound was evaluated alongside other compounds derived from Tripterygium wilfordii. The results are presented in Table 2.

| Compound | IC50 (µM) |

|---|---|

| This compound | 50.5 ± 3.1 |

| Compound 2 | 55.63 ± 2.52 |

| Compound 3 | 60.08 ± 3.17 |

| Positive Control | 29.35 ± 0.30 |

Case Studies and Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound in treating inflammatory diseases and cancers:

- Case Study 1 : A patient with advanced lung cancer treated with a formulation containing this compound showed a marked reduction in tumor size after three months, suggesting its potential as an adjunct therapy .

- Case Study 2 : Patients with rheumatoid arthritis experienced significant symptom relief when administered extracts containing this compound, indicating its therapeutic potential in autoimmune conditions .

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Combination Therapies : Investigating the synergistic effects of this compound with conventional chemotherapeutics.

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its anticancer and anti-inflammatory effects.

- Clinical Trials : Conducting well-designed clinical trials to validate its efficacy and safety in human populations.

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-ZBXZNUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。